molecular formula C12H14BHg2O4 B1257978 Phenylmercuric borate CAS No. 8017-88-7

Phenylmercuric borate

Cat. No.: B1257978
CAS No.: 8017-88-7
M. Wt: 634.23 g/mol
InChI Key: RPMOSBJJKPDIGA-UHFFFAOYSA-N
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Description

    Phenylmercuric borate: is an organic mercury compound used as a topical antiseptic and disinfectant. It appears as white to pale yellow crystalline powder.

  • Solubility: It dissolves in water, ethanol, and glycerol .
  • Historical Use: Until the 1990s, it was a key ingredient in disinfectants and wound treatments, often marketed under the trade name Merfen Orange .
  • Preparation Methods

      Synthetic Routes: The synthesis of Phenylmercuric borate involves combining phenylmercuric chloride with boric acid.

      Reaction Conditions: The reaction typically occurs in a solvent (such as water or ethanol) at moderate temperatures.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: Phenylmercuric borate exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It is also effective against certain fungi.

      Common Reagents and Conditions: The compound’s reactivity is influenced by its mercury content. Specific reagents and conditions depend on the desired application.

      Major Products: The primary products of its reactions include antimicrobial species and complexes.

  • Scientific Research Applications

      Chemistry: Used in laboratory settings for its antimicrobial properties.

      Medicine: Historically used in wound care, but replaced due to mercury concerns.

      Industry: Limited industrial applications due to safety considerations.

  • Mechanism of Action

      Targets: Phenylmercuric borate likely interacts with cellular components, disrupting microbial membranes and enzymes.

      Pathways: Its effects involve inhibition of essential cellular processes.

  • Comparison with Similar Compounds

      Uniqueness: Phenylmercuric borate’s uniqueness lies in its combination of antimicrobial properties and solubility.

      Similar Compounds: Other organomercury compounds, such as phenylmercuric acetate, share some properties but differ in solubility and applications.

    Properties

    CAS No.

    8017-88-7

    Molecular Formula

    C12H14BHg2O4

    Molecular Weight

    634.23 g/mol

    IUPAC Name

    boronooxy(phenyl)mercury;phenylmercury;hydrate

    InChI

    InChI=1S/2C6H5.BH2O3.2Hg.H2O/c2*1-2-4-6-5-3-1;2-1(3)4;;;/h2*1-5H;2-3H;;;1H2/q;;-1;;+1;

    InChI Key

    RPMOSBJJKPDIGA-UHFFFAOYSA-N

    SMILES

    B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O

    Canonical SMILES

    B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O

    Origin of Product

    United States

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